

friedelin extraction optimization

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Compound Focus: Friedelin

CAS No.: 559-74-0

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Frequently Asked Questions

- **Q1: What are the primary methods for extracting Friedelin?** **Friedelin** is extracted through several methods. **Traditional methods** use organic solvents like dichloromethane (DCM) via Soxhlet extraction or solid-liquid extraction (SLE). **Advanced methods** include **Supercritical Fluid Extraction (SFE)** using CO₂, often with ethanol as a cosolvent, and the emerging approach of **de novo biosynthesis** using engineered microbial factories like *Saccharomyces cerevisiae* [1] [2] [3].
- **Q2: My SFE yield is low. What parameters should I optimize?** Low yield in SFE is often due to suboptimal conditions. The key parameters to optimize are **temperature**, **pressure**, **CO₂ flow rate**, and **cosolvent concentration** [2]. A study on *Quercus cerris* cork found that using a moderate temperature (50-60 °C) with ethanol as a cosolvent (around 5 wt%) significantly boosts total yield. However, for higher selectivity towards **Friedelin**, a lower ethanol content (around 2.5 wt%) is preferable [2]. Fine-tuning these factors is crucial for balancing yield and purity.
- **Q3: What are the main challenges in microbial production of Friedelin?** Constructing an efficient microbial cell factory involves challenges such as low precursor flux, competition from native metabolic pathways, and product cytotoxicity. Successful strategies include enhancing the activity of key enzymes in the biosynthetic pathway, alleviating promoter inhibition, and using **lipid droplet engineering** to mitigate cytotoxicity and enhance production [1].

Troubleshooting Guide

Problem	Possible Causes	Suggested Solutions
Low Extraction Yield	Inefficient solvent system; Incorrect particle size; Suboptimal SFE parameters.	Use chloroform/DCM; For SFE, optimize cosolvent (2.5-5% ethanol); Use intermediate particle size (e.g., 60-80 mesh) [2] [4].
Low Selectivity/Purity	Co-extraction of non-target compounds (e.g., lipids, waxes).	For SFE, use lower cosolvent % (~2.5% EtOH) and longer extraction times; Implement a purification step (e.g., crystallization) [2].
Low Titer in Microbial Production	Metabolic flux limitations; Cytotoxicity of Friedelin; Low cell density.	Enhance key enzyme activity (e.g., TwOSC1); Engineer lipid droplets for storage; Use optimized fermentation media (e.g., YPD) [1].
Poor Aqueous Solubility for Bioassays	Inherent lipophilicity of Friedelin.	Use the compound in a partially purified extract matrix; Employ nanoencapsulation or delivery vehicles like oil-in-water emulsions [3].

Extraction Methods & Performance Data

The table below summarizes key quantitative data from recent research to help you compare different extraction approaches.

Method / Source	Key Conditions / Strain	Performance Output
Supercritical Fluid Extraction (SFE) [2]	Cork, 300 bar, 50°C, 5% EtOH, 11 g/min	Yield: 2.2 wt%; Friedelin Conc.: ~40.6 wt% (in extract)
Soxhlet Extraction [2]	Dichloromethane	Yield: 4.3 wt%
Solid-Liquid Extraction [2]	Dichloromethane	Yield: 1.5 wt%

Method / Source	Key Conditions / Strain	Performance Output
De Novo Biosynthesis (Yeast) [1]	Initial Strain (Z16) in YPD	Titer: 270 mg/L
De Novo Biosynthesis (Yeast) [1]	Optimized Strain (Z28) in Shake Flask	Titer: 1500 mg/L (Record)

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of Friedelin from Cork

This protocol is adapted from research on optimizing SFE from *Quercus cerris* cork [2].

- **Biomass Preparation:** Granulate the cork biomass and sieve it to an intermediate particle size (e.g., 60-80 mesh).
- **SFE Setup:** Load the biomass into the SFE extraction vessel. Use CO₂ as the supercritical fluid.
- **Optimized Extraction:** Set the SFE system to the following parameters to maximize yield and selectivity:
 - **Temperature:** 50-60 °C
 - **Pressure:** 230-300 bar
 - **CO₂ Flow Rate:** 8-11 g/min
 - **Cosolvent:** 2.5-5.0 wt% Ethanol (Use 2.5% for higher selectivity, 5% for higher total yield)
 - **Extraction Time:** Ensure a sufficient duration, as selectivity improves with longer times.
- **Collection:** The extract, now rich in **Friedelin**, is collected from the separator. The yield can be calculated as $(\text{mass of extract} / \text{mass of dry cork}) \times 100\%$ [2].

Protocol 2: Establishing a De Novo Friedelin Biosynthesis Pathway in Yeast

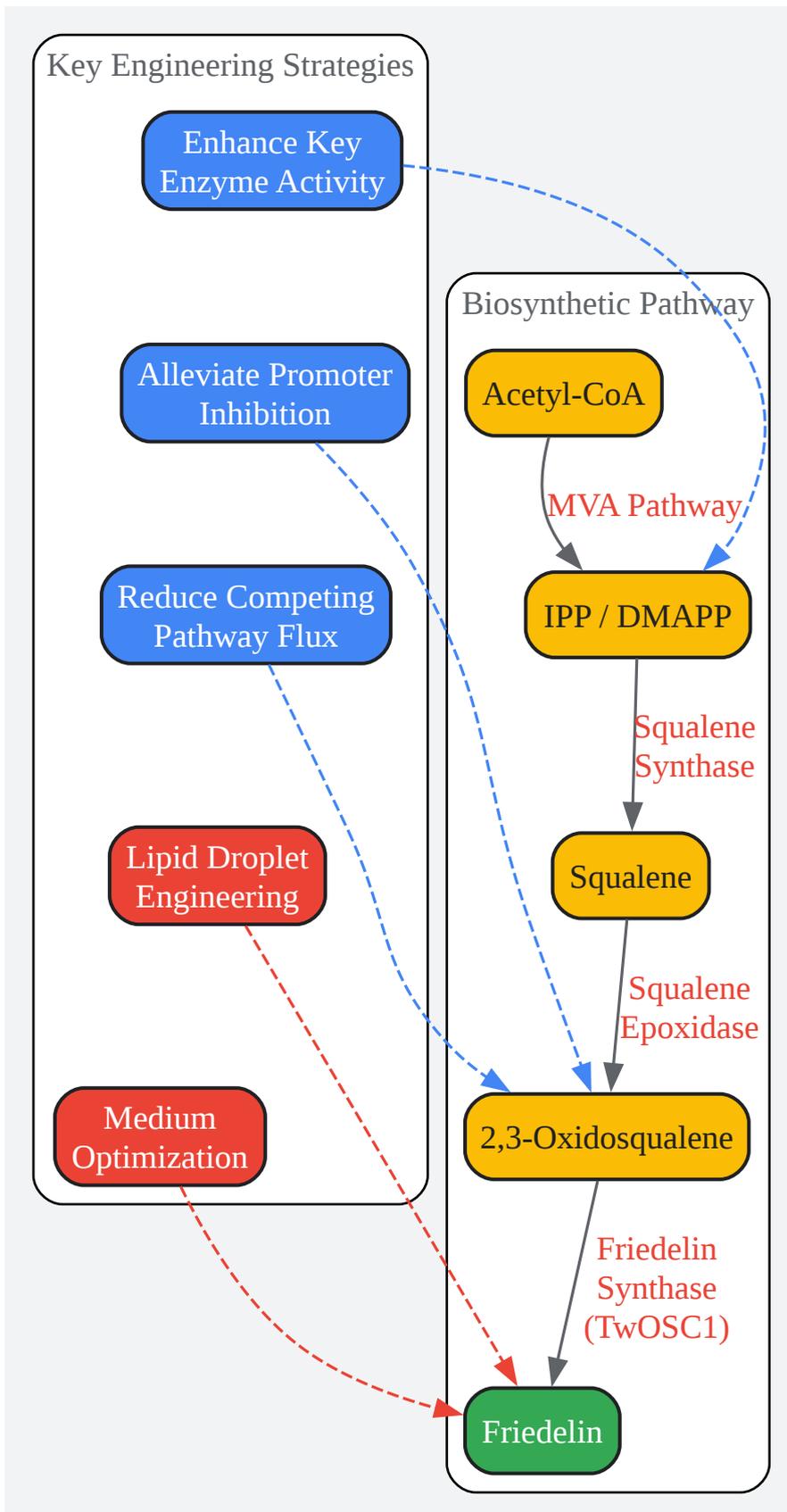
This protocol outlines the metabolic engineering steps used to achieve high-level production in *S. cerevisiae* [1].

- **Pathway Construction:** Introduce the **friedelin** synthase gene (e.g., *TwOSC1*) into *S. cerevisiae* to establish the de novo biosynthetic pathway.

- **Host Strain Engineering:**
 - **Enhance Precursor Supply:** Overexpress key enzymes in the mevalonate pathway (e.g., HMG-CoA reductase) to increase the flux towards the isoprenoid building blocks (IPP/DMAPP).
 - **Reduce Competition:** Knock out or downregulate genes in competing metabolic pathways (e.g., ergosterol biosynthesis) to channel resources towards **Friedelin** production.
- **Promoter Engineering:** Replace native promoters with strong, constitutive, or inducible promoters to alleviate potential transcriptional bottlenecks for key pathway genes.
- **Fermentation & Lipid Droplet Engineering:**
 - **Culture Conditions:** Use a rich medium like YPD. Perform fermentation in shake flasks or bioreactors.
 - **Mitigate Cytotoxicity:** Engineer the host's lipid droplets to serve as storage organelles for **Friedelin**, thereby reducing its cytotoxic effects and enabling higher cell density and product titer.
- **Analysis:** Quantify **Friedelin** titer using analytical techniques such as HPLC or GC-MS.

Optimized Workflow Visualization

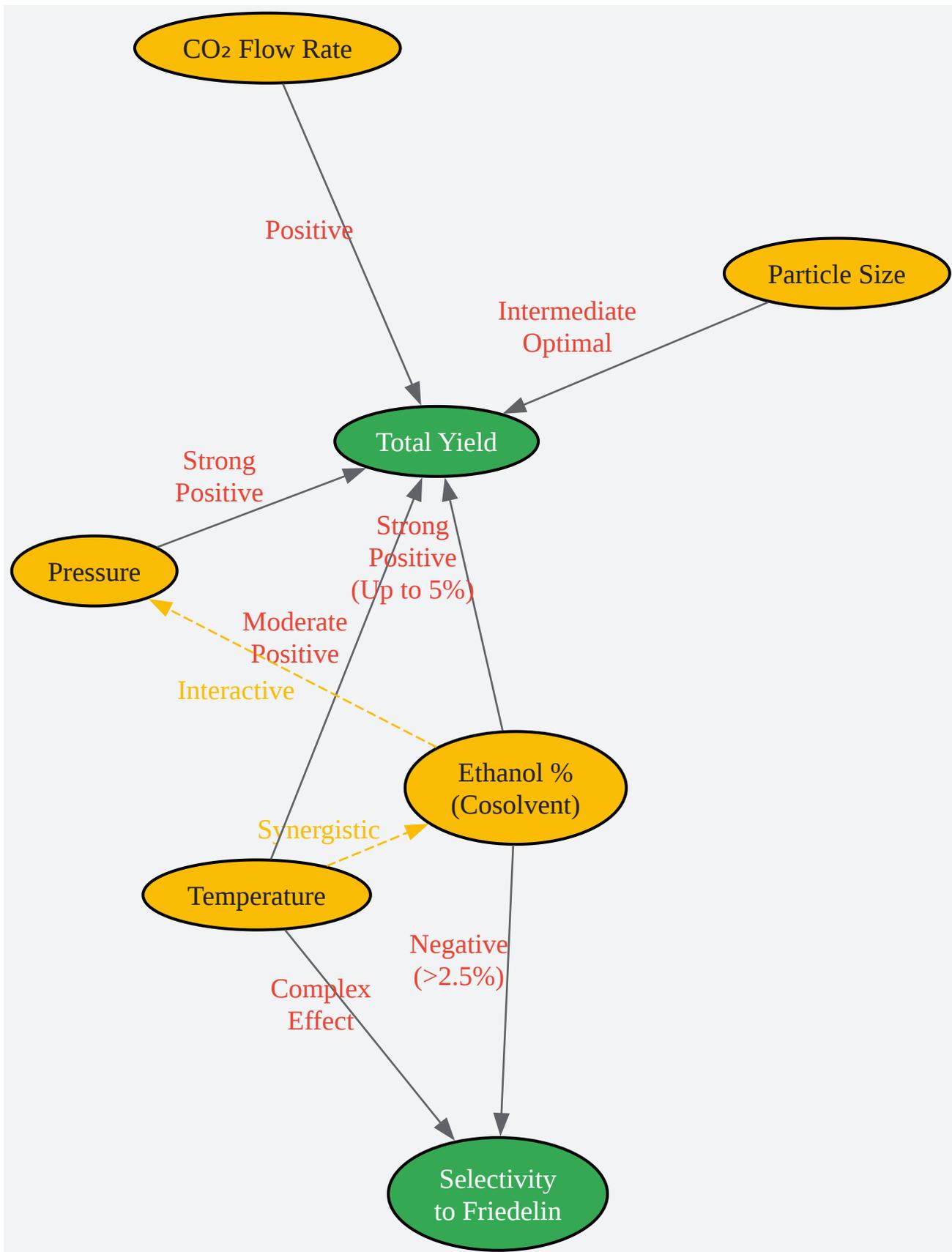
The following diagram illustrates the optimized biosynthetic pathway and engineering strategy for high-yield **Friedelin** production in yeast, integrating the key steps from the protocol above.



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SFE Parameter Optimization Relationships

This diagram maps the complex relationships between key SFE parameters and their combined impact on the critical outcomes of yield and selectivity.



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I hope this technical support center provides a solid foundation for your work with **Friedelin**. The field is advancing rapidly, particularly in the area of microbial production, which holds great promise for a more sustainable and scalable supply [1] [4].

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